molecular formula C13H16N4O B2571669 5-[(4-Methoxyphenyl)methyl]-2-methylpyrimidine-4,6-diamine CAS No. 338965-06-3

5-[(4-Methoxyphenyl)methyl]-2-methylpyrimidine-4,6-diamine

Cat. No.: B2571669
CAS No.: 338965-06-3
M. Wt: 244.298
InChI Key: IRHFZPFFOFRZDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-Methoxyphenyl)methyl]-2-methylpyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C13H16N4O and its molecular weight is 244.298. The purity is usually 95%.
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Scientific Research Applications

Role in Heterocyclic Chemistry and Drug Development

Heterocyclic compounds, including pyrimidine derivatives, play a crucial role in medicinal chemistry due to their presence in many biologically active molecules. Pyrimidine itself is a core structure in nucleic acids (uracil, thymine, cytosine) and is essential in various biochemical processes. The study of pyrimidine derivatives has garnered interest for their diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties, among others. The structure-activity relationship (SAR) of these compounds is a key area of research, aiming to optimize their pharmacological effects (Natarajan et al., 2022).

Methionine Salvage and SAM Regulation

Methionine and S-adenosylmethionine (SAM) are involved in critical metabolic pathways. SAM, in particular, is a donor in numerous methylation reactions essential for plant growth and development. Understanding the compartmentalization and regulation of methionine and SAM is crucial for elucidating their roles in biological systems. The methionine salvage cycle, or Yang cycle, plays a significant role in maintaining the balance of these metabolites, highlighting the intricate connections between sulfur metabolism, ethylene biosynthesis, and polyamine production (Sauter et al., 2013).

Biogenic Amines in Food Safety

Biogenic amines, including those derived from amino acids through decarboxylation, are significant in food science, particularly regarding safety and spoilage. In fish, for example, histamine, cadaverine, and putrescine are critical in determining food quality and safety. Understanding the formation, presence, and implications of these amines is essential for food safety regulations and has implications for studying the toxicity and interaction of various compounds in biological systems (Bulushi et al., 2009).

Synthesis and Impurities in Drug Development

The synthesis of pharmaceutical compounds, such as proton pump inhibitors, involves complex processes that can lead to the formation of impurities. Understanding the novel synthesis methods and the resulting impurities is crucial for pharmaceutical development, ensuring the safety and efficacy of medications. The study of omeprazole and its impurities, for example, provides insights into the challenges and considerations in synthesizing and developing proton pump inhibitors (Saini et al., 2019).

Properties

IUPAC Name

5-[(4-methoxyphenyl)methyl]-2-methylpyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-8-16-12(14)11(13(15)17-8)7-9-3-5-10(18-2)6-4-9/h3-6H,7H2,1-2H3,(H4,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHFZPFFOFRZDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)N)CC2=CC=C(C=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.